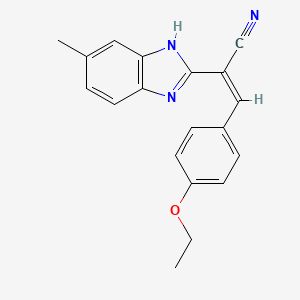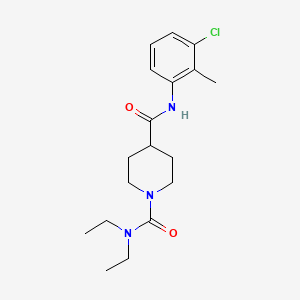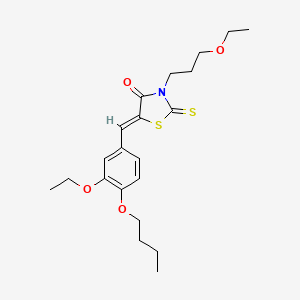
3-(4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of acrylonitrile derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of 3-(4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that can alter the activity of enzymes and proteins in biological systems.
Biochemical and Physiological Effects:
The compound, 3-(4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, has been shown to have biochemical and physiological effects in vitro. It has been reported to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 3-(4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its ability to selectively detect metal ions in biological systems. This compound has also shown potential anti-cancer properties, making it a promising candidate for cancer research. However, the limitations of this compound include its limited solubility in water and its potential toxicity to living organisms.
将来の方向性
There are several future directions for the research and development of 3-(4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its potential applications in other areas of scientific research, such as imaging and sensing. Additionally, the synthesis of analogs of this compound could lead to the discovery of new compounds with improved properties and applications.
合成法
The synthesis of 3-(4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-ethoxybenzaldehyde and 5-methyl-1H-benzimidazole-2-carbaldehyde with malononitrile in the presence of a catalytic amount of piperidine. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学的研究の応用
The compound, 3-(4-ethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, has shown potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron in biological systems. This compound has also been studied for its anti-cancer properties, as it has been shown to inhibit the proliferation of cancer cells in vitro.
特性
IUPAC Name |
(Z)-3-(4-ethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-3-23-16-7-5-14(6-8-16)11-15(12-20)19-21-17-9-4-13(2)10-18(17)22-19/h4-11H,3H2,1-2H3,(H,21,22)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMVIVJBODVNAA-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5485428.png)
![N-[2-[1-cyano-2-(3-methyl-2-thienyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5485432.png)

![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5485445.png)


![N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5485459.png)

![3-methyl-8-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5485478.png)
![2-benzyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5485490.png)


![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5485519.png)